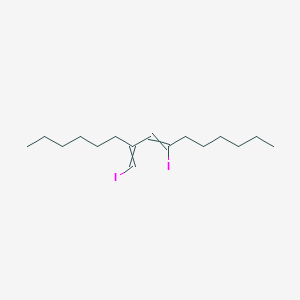
7-Iodo-9-(iodomethylidene)pentadec-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-9-(iodomethylidene)pentadec-7-ene is a chemical compound with the molecular formula C15H26I2 It is characterized by the presence of two iodine atoms attached to a pentadecene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-9-(iodomethylidene)pentadec-7-ene typically involves the iodination of a suitable precursor. One common method involves the reaction of 9-(iodomethylidene)pentadec-7-ene with iodine in the presence of a catalyst such as copper(I) iodide (CuI) and a base like triethylamine (Et3N). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-9-(iodomethylidene)pentadec-7-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles.
Addition Reactions: The double bond in the pentadecene backbone can participate in addition reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Addition Reactions: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Addition Reactions: Products include hydrogenated derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
7-Iodo-9-(iodomethylidene)pentadec-7-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 7-Iodo-9-(iodomethylidene)pentadec-7-ene is not fully understood. it is believed to interact with molecular targets through its iodine atoms and double bond. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Iodo-9-(prop-2-en-1-ylidene)pentadec-7-ene
- 7-Iodo-9-(iodomethylene)pentadec-7-ene
Uniqueness
7-Iodo-9-(iodomethylidene)pentadec-7-ene is unique due to its specific structure, which includes two iodine atoms and a double bond in the pentadecene backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
827033-75-0 |
|---|---|
Fórmula molecular |
C16H28I2 |
Peso molecular |
474.20 g/mol |
Nombre IUPAC |
7-iodo-9-(iodomethylidene)pentadec-7-ene |
InChI |
InChI=1S/C16H28I2/c1-3-5-7-9-11-15(14-17)13-16(18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
DHTZZNPDBJSSIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CC(=CI)CCCCCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
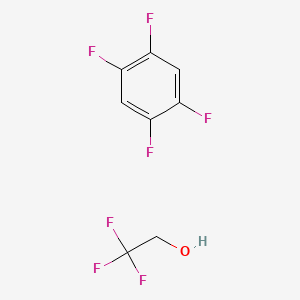
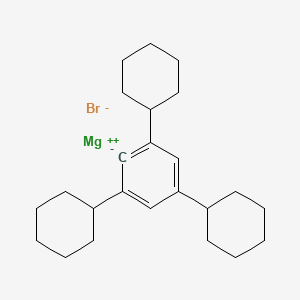
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
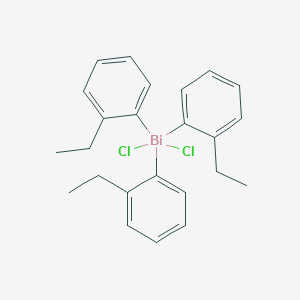
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
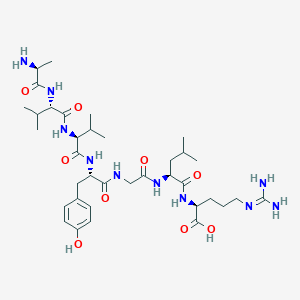
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
